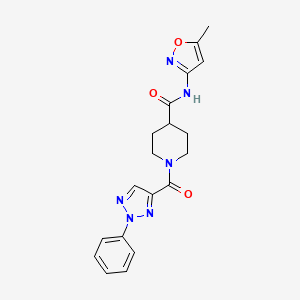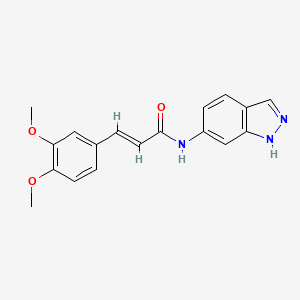
1-(cyclopropanesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopropanesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine, also known as CP-DBS, is a synthetic compound with a variety of applications in scientific research. It is a small molecule that is structurally similar to a number of other compounds, including piperazine, cyclopropane, and benzodioxine. CP-DBS has been used in a wide range of experiments, including those related to drug delivery, cell signaling, and enzyme inhibition.
科学的研究の応用
1-(cyclopropanesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of cyclopropane-containing molecules on enzyme inhibition. Additionally, this compound has been used to study the effects of cyclopropane-containing molecules on cell signaling pathways. It has also been used to study the effects of cyclopropane-containing molecules on drug delivery systems.
作用機序
The mechanism of action of 1-(cyclopropanesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine is not fully understood. However, it is thought to interact with a variety of proteins, including enzymes, receptors, and transporters. Additionally, it is thought to interact with cell signaling pathways, which can affect a variety of physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to affect a variety of biochemical and physiological processes, including enzyme inhibition, cell signaling, and drug delivery.
実験室実験の利点と制限
The advantages of using 1-(cyclopropanesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine in laboratory experiments include its low cost, ease of synthesis, and ability to interact with a variety of proteins. Additionally, it has been shown to be relatively stable in aqueous solutions. The main limitation of using this compound in laboratory experiments is its lack of specificity, which can lead to incorrect results.
将来の方向性
The potential future directions for 1-(cyclopropanesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research could be conducted to develop more specific and targeted compounds that are based on the structure of this compound. Finally, further research could be conducted to develop methods for the efficient synthesis of this compound.
合成法
The synthesis of 1-(cyclopropanesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine can be achieved through a three-step process. The first step involves the preparation of the cyclopropane sulfonyl chloride, which is achieved by reacting cyclopropane with sulfur monochloride. The second step involves the reaction of the cyclopropane sulfonyl chloride with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl piperazine, which produces the desired this compound. Finally, the product is purified to remove any impurities.
特性
IUPAC Name |
1-cyclopropylsulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S2/c18-24(19,12-1-2-12)16-5-7-17(8-6-16)25(20,21)13-3-4-14-15(11-13)23-10-9-22-14/h3-4,11-12H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADUIUKJCPYFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}piperidine-4-carboxamide](/img/structure/B6587536.png)
![N1-[2-(4-methoxyphenyl)ethyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide](/img/structure/B6587545.png)

![1-[3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide](/img/structure/B6587555.png)
![N-(1,3-thiazol-2-yl)-1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B6587557.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl}urea](/img/structure/B6587564.png)

![5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6587566.png)
![3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B6587571.png)
![3-{2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6587578.png)
![2-[4-(2-cyclopropyl-2-oxoethoxy)benzamido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6587584.png)
![1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6587586.png)
![N-[3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6587593.png)
![N-(3-chloro-4-fluorophenyl)-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide](/img/structure/B6587610.png)